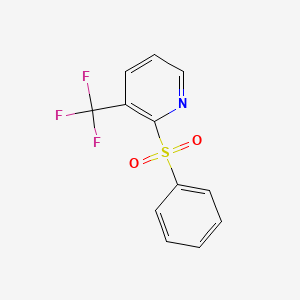

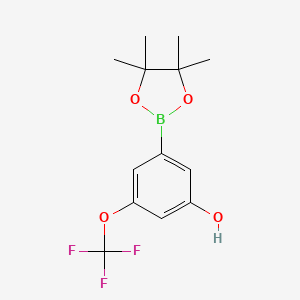

![molecular formula C23H20N2O4S B2409587 (E)-乙基 2-苯亚甲基-5-(4-羟基苯基)-7-甲基-3-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸酯 CAS No. 361178-68-9](/img/structure/B2409587.png)

(E)-乙基 2-苯亚甲基-5-(4-羟基苯基)-7-甲基-3-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic compound that has been of interest in medicinal chemistry due to its wide range of biological activities . The molecule contains a benzylidene moiety attached to the thiazolo[3,2-a]pyrimidine core, which is a common structural feature in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . The presence of various functional groups like the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core can be confirmed through these analyses.Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core. These functional groups may undergo various chemical reactions, including nucleophilic substitutions and condensations .科学研究应用

Sonochemical Synthesis

This compound has been used in the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .

Green Chemistry

The compound plays a significant role in green chemistry . It is used in the synthesis of benzylidene derivatives of enolizable carbonyls in aqueous ethanol using an organocatalyst . This process is considered green due to its efficiency, conciseness, and minimal environmental impact .

Pharmaceutical Research

Benzylidene derivatives of enolizable carbonyls, including this compound, are prime precursors for many heterocycles and carbocycles . These derivatives are prone to undergo various reactions, making them valuable in pharmaceutical research .

Photoprocesses

The compound has been studied in the context of photoprocesses . Upon laser irradiation, substituted 2-benzylidene-5-(pyridin-4-ylmethylidene)cyclopentanones, a stable photochemical reaction product, is formed .

Organic Synthesis

In organic synthesis, this compound is a key precursor for many heterocycles and carbocycles . It can undergo mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .

Chemical Intermediates

The compound is used as a chemical intermediate in the synthesis of various other compounds . Its unique structure and reactivity make it a valuable tool in the field of chemical synthesis .

未来方向

作用机制

Target of Action

It is structurally similar to the 5-benzylidene-hydantoin upr1024, which is known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a key player in cell proliferation and survival, making it a common target in cancer therapies .

Mode of Action

The structurally related compound upr1024 is designed to interact at the atp-binding site of egfr . It has antiproliferative and proapoptotic effects, suggesting that it may inhibit EGFR tyrosine kinase activity and induce DNA damage .

Biochemical Pathways

These pathways regulate cell proliferation, survival, and differentiation .

Pharmacokinetics

In silico ADMET studies can be used to predict these properties .

Result of Action

The structurally related compound upr1024 has been shown to have antiproliferative and proapoptotic effects on non-small cell lung cancer cells . It induces DNA strand breaks and increases the expression of p53 and p21 WAF1 proteins .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For example, the polarity of the medium can affect the absorption and fluorescence spectra of certain compounds . .

属性

IUPAC Name |

ethyl (2E)-2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-9-11-17(26)12-10-16)21(27)18(30-23)13-15-7-5-4-6-8-15/h4-13,20,26H,3H2,1-2H3/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMQLNGQZDQLMD-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CC=CC=C4)S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C\C4=CC=CC=C4)/S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)

![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)

![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)